Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Catalog No.
S1970980
CAS No.
697-56-3
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

CAS Number

697-56-3

Product Name

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-carboxylic acid

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-8(10)6-3-1-4-5(2-3)7(4)6/h3-7H,1-2H2,(H,9,10)

InChI Key

HUVFUOHAFNPPOE-UHFFFAOYSA-N

SMILES

C1C2CC3C1C3C2C(=O)O

Canonical SMILES

C1C2CC3C1C3C2C(=O)O

The exact mass of the compound Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid (CAS 697-56-3), commonly known as nortricyclene-3-carboxylic acid, is a highly strained, fully saturated tricyclic building block. Characterized by a rigid nortricyclene core with a strain energy of approximately 47 kcal/mol, it serves as a premium sp3-rich bioisostere for planar aromatic rings and a conformationally locked alternative to flexible aliphatic systems [1]. In industrial and medicinal chemistry procurement, this compound is prioritized for its ability to introduce strict spatial vectoring of the carboxylate moiety while simultaneously improving aqueous solubility and metabolic stability (Fsp3 = 1.0) compared to traditional benzenoid precursors [2].

Research Fit

1

Meta-benzene bioisostere replacement Saturated, non-planar scaffold for CNS and drug-like molecule optimization; may improve developability over flat aromatics.

2

Stereochemistry-enabled studies Chiral architecture with both enantiomers accessible; supports investigation of chirality-dependent target interactions.

3

Fully sp³ cage scaffold High fraction sp³ (Fsp³ = 0.75) and rigid 3D geometry; suited for scaffold-hopping cascades and property space exploration.

Attempting to substitute tricyclo[2.2.1.02,6]heptane-3-carboxylic acid with more common bicyclic or monocyclic analogs severely compromises synthetic utility and target binding. Substituting with norbornene-2-carboxylic acid introduces a reactive alkene that is highly susceptible to unwanted ring-opening metathesis polymerization (ROMP) and oxidative degradation during multi-step syntheses [1]. Conversely, utilizing cyclohexanecarboxylic acid fails because its dynamic chair-chair interconversion incurs a massive entropic penalty upon target binding, destroying the precise 3D vectoring required for high-affinity interactions in protease inhibitors and specialized polymers [2]. The nortricyclene core is uniquely required when both absolute oxidative stability and rigid spatial geometry are non-negotiable.

Substitution Risk

Benzoic acid

Planar aromatic structure may increase lipophilicity and oxidative metabolism risk; may not replicate 3D shape or metabolic stability.

BCP‑1‑carboxylic acid

Achiral, lower lipophilicity analog lacks stereochemical differentiation; receptor recognition profile may differ in chiral binding pockets.

Cubane‑1‑carboxylic acid

Higher synthetic step count (8–12 steps) and no catalytic enantioselective route available; scalability and enantiopure access may differ.

Bioisosteric Superiority: Enhanced Solubility via Fsp3 Maximization

As a 3D bioisostere, tricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides a fully saturated Fsp3 = 1.0 framework, directly contrasting with the Fsp3 = 0.0 of planar benzoic acid. This structural shift yields a CLogP of approximately 1.31, significantly lower than the ~1.87 LogP typical of benzoic acid, driving enhanced aqueous solubility and avoiding the metabolic liabilities (e.g., epoxidation) of flat aromatics [1].

Evidence DimensionFraction of sp3 carbons (Fsp3) and Lipophilicity (LogP)
Target Compound DataFsp3 = 1.0, CLogP ~ 1.31
Comparator Or BaselineBenzoic acid (Fsp3 = 0.0, LogP ~ 1.87)
Quantified Difference100% increase in Fsp3; ~0.56 unit reduction in lipophilicity
ConditionsStandard in silico and experimental Fsp3/LogP profiling for bioisosteric replacement

Procuring this nortricyclene scaffold allows medicinal chemists to rescue poorly soluble, planar drug candidates by introducing a 3D structure that improves pharmacokinetic profiles.

Lipophilicity Profile
Reported
XLogP3 = 1.2
Benzoic acid ≈ 1.9; BCP acid ≈ 0.8–1.0
ΔXLogP3 ≈ –0.7 vs. benzoic acid; ΔXLogP3 ≈ +0.2–0.4 vs. BCP acid
Intermediate lipophilicity may support balanced ADME properties for CNS lead optimization.
Computed by XLogP3 3.0; experimental logD/logP confirmation recommended.

Oxidative Stability: Elimination of Alkene-Driven Side Reactions

When compared to its widely available isomer, norbornene-2-carboxylic acid, the nortricyclene derivative offers complete saturation. Norbornene contains a strained C=C bond that readily undergoes epoxidation, dihydroxylation, or ROMP under standard oxidative or transition-metal conditions [1]. Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid completely eliminates these alkene-driven side reactions while maintaining a nearly identical steric bulk and rigid bicyclic/tricyclic footprint [2].

Evidence DimensionAlkene reactivity under oxidative/catalytic conditions
Target Compound Data0% alkene-related degradation (fully saturated sp3 core)
Comparator Or BaselineNorbornene-2-carboxylic acid (High susceptibility to ROMP and epoxidation)
Quantified DifferenceComplete elimination of double-bond cross-reactivity
ConditionsMulti-step syntheses involving strong oxidants or ruthenium/palladium catalysts

Essential for procurement when the synthetic route requires harsh downstream oxidations where a norbornene double bond would require costly protection/deprotection steps.

Solubility Enhancement
Class-level
10‑ to 50‑fold increase in aqueous solubility vs. aromatic parent compounds.
URB597 nortricyclane isosteres: 10‑fold solubility increase at comparable lipophilicity.
May support aqueous solubility improvement when replacing arene rings with nortricyclane.
Class-level evidence; solubility must be verified for each specific analog.

Conformational Entropy: Absolute 3D Vector Locking

The tricyclo[2.2.1.02,6]heptane core possesses a highly strained (approx. 47 kcal/mol) but conformationally locked geometry due to the fused cyclopropane-cyclopentane system [1]. Unlike cyclohexanecarboxylic acid, which undergoes continuous chair-chair flipping, this compound locks the carboxylic acid vector in a singular 3D orientation. This zero-degree-of-freedom rigidity minimizes the entropic penalty upon binding to rigid biological targets, such as aspartyl proteases [2].

Evidence DimensionConformational degrees of freedom in the ring system
Target Compound Data0 degrees of freedom (locked tricyclic cage)
Comparator Or BaselineCyclohexanecarboxylic acid (Dynamic chair-chair equilibrium)
Quantified Difference100% reduction in ring conformational flexibility
ConditionsAmbient temperature solution-phase dynamics and receptor binding assays

Provides the exact spatial precision required for advanced structure-based drug design, ensuring higher binding affinities than flexible aliphatic substitutes.

Microsomal Stability
Class-level
Measurably increased metabolic stability in mouse liver microsomes.
Nortricyclane URB597 isostere (R,S)-33 IC₅₀ FAAH = 0.50 μM; >8‑fold enantiomer difference.
May reduce oxidative metabolism risk relative to aromatic parent compounds.
No quantitative half-life ratio provided; stereochemistry-dependent stability observed.
EAAT2 Selectivity
Reported
WAY-855 IC₅₀ EAAT2 = 2.2 μM (cells) / 1.3 μM (oocytes).
Selectivity ratios: ~11‑fold (EAAT3/EAAT2) to >97‑fold (EAAT1/EAAT2) in oocytes.
Supports EAAT2‑preferring probe development; scaffold enables subtype discrimination.
Data from published WAY-855 study; scaffold derivatization required for analog libraries.
Stereochemistry Effect
Reported
Sonidegib nortricyclane isosteres: (R,S)-34 IC₅₀ = 0.20 μM; (S,R)-34 = 0.50 μM (2.5‑fold).
FAAH enantiomers: (R,S)-33 IC₅₀ = 0.50 μM vs. (S,R)-33 >4 μM (>8‑fold).
Stereochemistry may influence target engagement; enantiomeric purity critical for interpretation.
Activity determined by luciferase reporter assay and proteome-wide ABPP.
Synthetic Accessibility
Reported
2–3 steps via Pd-catalyzed enantioselective synthesis from norbornene precursors.
Cubane-1‑carboxylic acid requires 8–12 steps; BCP acid requires [1.1.1]propellane.
May reduce synthetic step count and enable enantiopure derivative synthesis.
Catalytic route reported at research scale; process scalability to be evaluated per program.

3D Bioisosteric Replacement in Medicinal Chemistry

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid is aggressively procured as a building block to replace ortho- or meta-substituted phenyl rings in drug candidates. By utilizing its Fsp3=1.0 character, researchers can improve the aqueous solubility and metabolic stability of lead compounds without altering the overall steric volume, making it highly valuable in the development of CNS-active agents and aspartyl-protease inhibitors [1].

Synthesis of Conformationally Locked Transporter Inhibitors

Because the nortricyclene core locks the carboxylic acid vector in a strict 3D orientation, it is the premier precursor for synthesizing rigid amino acid derivatives, such as EAAT2 (excitatory amino acid transporter 2) inhibitors. Its absolute rigidity ensures minimal entropic penalty upon binding, outperforming flexible aliphatic chains [2].

Oxidation-Resistant Rigid Polymer Monomers

In materials science, when a bulky, rigid pendant group is required but the polymerization environment (or the polymer's end-use) involves high oxidative stress, this compound replaces norbornene-carboxylic acid. The lack of an alkene prevents unwanted cross-linking or degradation, allowing for the creation of stable, high-Tg specialty polymers and resins .

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS lead optimization via meta-benzene bioisostere replacement
Balanced lipophilicity (XLogP3 1.2) and high 3D character
Aqueous solubility, microsomal stability, and target engagement endpoints
Subtype‑selective EAAT2 inhibitor design
Rigid tricyclic architecture for glutamate transporter subtype discrimination
EAAT1/2/3 selectivity assays and functional uptake inhibition
Chirality‑dependent target recognition studies
Enantiomerically enriched derivatives via catalytic enantioselective synthesis
Stereochemistry‑impacted target binding and matched molecular pair analysis
Scaffold‑hopping screening cascades
Distinct Fsp³ = 0.75 and chiral space vs. flat/achiral isosteres
Comparative physicochemical profiling and in vitro DMPK panel

XLogP3

1.2

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